molecular formula C24H25N3 B2593082 N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine CAS No. 618404-82-3

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine

Cat. No.: B2593082
CAS No.: 618404-82-3
M. Wt: 355.485
InChI Key: SNPUCSRKOVBXOF-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-methylindole with 4-isopropylbenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of acylated indole derivatives.

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an indole moiety with a pyridine ring and an isopropylphenyl group makes it a versatile compound for various research fields.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-16(2)18-11-13-19(14-12-18)24(27-22-10-6-7-15-25-22)23-17(3)26-21-9-5-4-8-20(21)23/h4-16,24,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPUCSRKOVBXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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